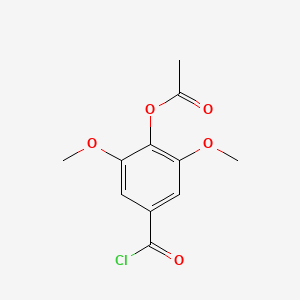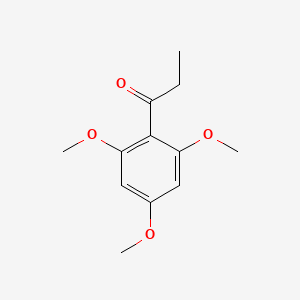
1-(2,4,6-trimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’,6’-Trimethoxypropiophenone is an organic compound with the molecular formula C12H16O4. It is a phenylpropanoid and a precursor in the synthesis of α-asarone. This compound is found in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethoxypropiophenone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propionic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 2’,4’,6’-Trimethoxypropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,4’,6’-Trimethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxypropanol.
Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxybenzyl chloride.
Wissenschaftliche Forschungsanwendungen
2’,4’,6’-Trimethoxypropiophenone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including α-asarone.
Biology: Studies have explored its role in the biosynthesis of natural products in plants.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2’,4’,6’-Trimethoxypropiophenone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes such as cyclooxygenase and lipoxygenase .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethoxypropiophenone: Similar in structure but differs in the position of methoxy groups.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2’,4’,6’-Trimethoxypropiophenone.
α-Asarone: A compound synthesized from 2’,4’,6’-Trimethoxypropiophenone.
Uniqueness: 2’,4’,6’-Trimethoxypropiophenone is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
834-94-6 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
QLYHTUKAVJKTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


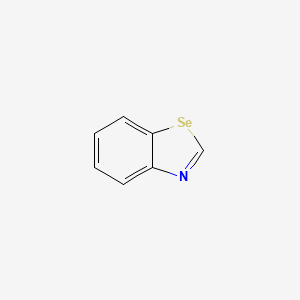
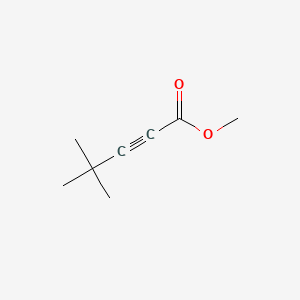
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B8782818.png)
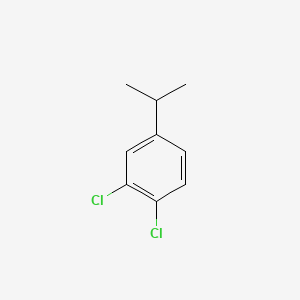
![Carbamic acid, N-[[3-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8782845.png)
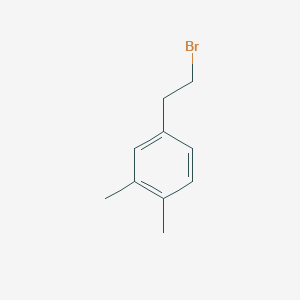
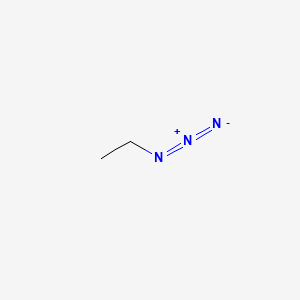
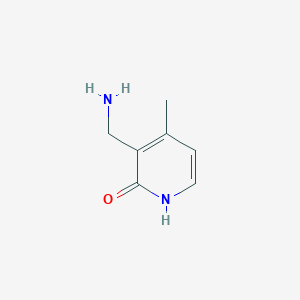


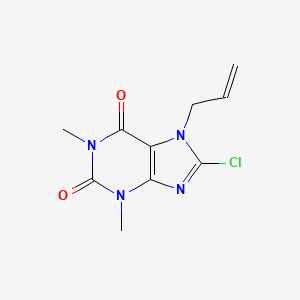
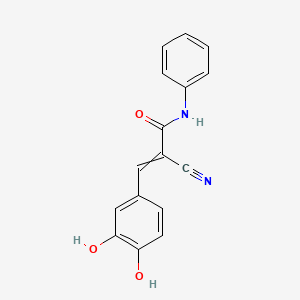
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
